1,4-Bis(2-acetaminoethyl)benzene
Description
1,4-Bis(2-acetaminoethyl)benzene is a para-substituted benzene derivative with two 2-acetaminoethyl (-CH₂CH₂NHCOCH₃) groups. While direct experimental data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-[2-[4-(2-acetamidoethyl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C14H20N2O2/c1-11(17)15-9-7-13-3-5-14(6-4-13)8-10-16-12(2)18/h3-6H,7-10H2,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
BRZRAOIYUZWYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)CCNC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
The substituent type significantly influences electronic and steric properties:
- Electron-withdrawing groups (e.g., -SO₂O- in 1,4-bis(phenylsulfonyloxy)benzene) increase electrophilicity .
- Electron-donating groups (e.g., -CH₂CH₃ in 1,4-bis(2-phenylethyl)benzene) enhance aromatic ring stability .
- Polar groups (e.g., -OCH₂CH₂F in 1,4-bis(2-fluoroethoxy)benzene) improve solubility in polar solvents .
1,4-Bis(2-acetaminoethyl)benzene’s acetamido groups are moderately polar, suggesting solubility in aprotic solvents like DMF or DMSO.
Physical Properties
*Estimated values based on substituent trends.
Reactivity and Chemical Behavior
- Photochemical Reactivity: 1,4-Bis(phenylsulfonyloxy)benzene undergoes S-O bond cleavage under UV light, generating sulfonic acids . In contrast, this compound’s amide groups may hydrolyze under acidic/basic conditions.
- Halogen Reactivity : 1,4-Bis(iodomethyl)benzene participates in crosslinking reactions due to the high leaving-group ability of iodide .
- Thermal Stability : 1,4-Diethenylbenzene polymerizes at elevated temperatures, forming crosslinked resins .
Research Findings and Computational Insights
- Photochemical Studies : 1,4-Bis(phenylsulfonyloxy)benzene produces acidic byproducts via radical intermediates under UV light . Similar mechanisms may apply to acetamido derivatives.
- Theoretical Modeling: DFT and MP2 methods have been used to predict nonlinear optical properties in 1,4-bis(3-carboxy-3-oxo-prop-1-enyl)benzene, suggesting computational approaches for estimating the target compound’s behavior .
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